molecular formula C15H20BrNO4 B6145385 3-(4-BROMOPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID CAS No. 1694409-54-5

3-(4-BROMOPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID

Cat. No.: B6145385
CAS No.: 1694409-54-5
M. Wt: 358.2
InChI Key:
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Description

This compound is a type of organic compound that contains a bromophenyl group, a tert-butoxycarbonyl (Boc) group, and a propanoic acid group . The Boc group is a common protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of this compound may involve the use of oxalyl chloride for the deprotection of the N-Boc group . This method is reported to be mild and can be applied to a structurally diverse set of compounds .


Molecular Structure Analysis

The molecular formula of this compound is C14H18BrNO4 . It contains a bromophenyl group attached to a propanoic acid group via a carbon atom. The propanoic acid group is further substituted with a tert-butoxycarbonyl (Boc) amino group .


Chemical Reactions Analysis

The N-Boc group in this compound can be selectively deprotected using oxalyl chloride . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, the deprotection of the N-Boc group involves the electrophilic character of oxalyl chloride .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-BROMOPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID involves the protection of the amine group, bromination of the phenyl group, and subsequent coupling of the protected amine with the brominated phenyl group.", "Starting Materials": [ "2-methylpropanoic acid", "4-bromobenzoic acid", "tert-butyl carbamate", "thionyl chloride", "sodium hydroxide", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "magnesium", "ethyl bromide", "N,N-dimethylformamide", "triethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide" ], "Reaction": [ "Protection of amine group: tert-butyl carbamate is reacted with 2-methylpropanoic acid in the presence of thionyl chloride to form tert-butyl N-[(tert-butoxy)carbonyl]amino-2-methylpropanoate.", "Bromination of phenyl group: 4-bromobenzoic acid is reacted with magnesium and ethyl bromide in diethyl ether to form 4-bromophenyl magnesium bromide, which is then reacted with carbon dioxide and hydrochloric acid to form 4-bromobenzoic acid.", "Coupling of protected amine with brominated phenyl group: tert-butyl N-[(tert-butoxy)carbonyl]amino-2-methylpropanoate is reacted with 4-bromobenzoic acid in the presence of N,N-dimethylformamide, triethylamine, N-hydroxysuccinimide, and dicyclohexylcarbodiimide to form 3-(4-bromophenyl)-2-[(tert-butoxy)carbonyl]amino-2-methylpropanoic acid, which is then deprotected with sodium hydroxide and sodium bicarbonate to form the final product, 3-(4-bromophenyl)-2-[(tert-butoxy)carbonyl]amino-2-methylpropanoic acid." ] }

CAS No.

1694409-54-5

Molecular Formula

C15H20BrNO4

Molecular Weight

358.2

Purity

95

Origin of Product

United States

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